

# An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Perivin

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Compound of Interest		
Compound Name:	Perivin	
Cat. No.:	B12496055	Get Quote

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Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

#### Introduction

**Perivin** is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), a key signaling protein implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the preclinical and Phase I pharmacokinetic (PK) and metabolic profile of **Perivin**. Understanding these characteristics is crucial for its continued development, including dose selection for pivotal trials and the assessment of potential drugdrug interactions.

The data summarized herein are derived from a series of in vitro and in vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of **Perivin**.

#### **Pharmacokinetic Profile**



The pharmacokinetic profile of **Perivin** has been characterized in multiple preclinical species and in early-phase human trials. The compound exhibits properties suitable for once-daily oral administration.

# **Absorption**

**Perivin** is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically observed between 1.5 and 3.0 hours post-dose. The absolute oral bioavailability is moderate and shows some species-dependent variability.

#### **Distribution**

**Perivin** is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). It has a moderate volume of distribution, suggesting distribution into tissues beyond the plasma volume, consistent with its intended site of action in the bone marrow.

#### Metabolism

Metabolism is the primary route of elimination for **Perivin**. The biotransformation occurs predominantly in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The primary metabolic pathways include N-dealkylation and aromatic hydroxylation.

#### **Excretion**

The majority of the administered dose is excreted as metabolites in the feces, with a smaller portion eliminated in the urine. Unchanged **Perivin** accounts for a minor fraction of the excreted dose, indicating extensive metabolic clearance.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Perivin** across different species.

Table 1: Single-Dose Pharmacokinetic Parameters of **Perivin** in Preclinical Species and Humans



Parameter	Mouse (10 mg/kg, PO)	Rat (10 mg/kg, PO)	Dog (5 mg/kg, PO)	Human (100 mg, PO)
Cmax (ng/mL)	850 ± 120	1150 ± 210	980 ± 150	1350 ± 300
Tmax (h)	1.5	2.0	2.5	2.0
AUC₀-inf (ng⋅h/mL)	4100 ± 550	6200 ± 900	7500 ± 1100	19800 ± 4500
Apparent Clearance (CL/F, L/h/kg)	2.4	1.6	0.67	0.07 (5 L/h total)
Apparent Volume of Distribution (Vz/F, L/kg)	15	12	8.5	2.1 (150 L total)
Terminal Half-life (t½, h)	4.5 ± 0.8	5.2 ± 1.1	9.0 ± 1.5	22 ± 5
Absolute Bioavailability (F, %)	35	48	65	55

Data are presented as mean ± standard deviation where applicable.

Table 2: In Vitro Characteristics of Perivin



Parameter	Value
Plasma Protein Binding (%)	99.2 (Human)
98.8 (Rat)	
99.5 (Dog)	
Blood-to-Plasma Ratio	0.95 (Human)
Primary Metabolizing Enzymes	CYP3A4, CYP2C9
In Vitro t½ (Human Liver Microsomes)	25 min
Caco-2 Permeability (Papp, A → B)	15 x 10 <sup>-6</sup> cm/s
Efflux Ratio ( $B \rightarrow A / A \rightarrow B$ )	2.5 (P-gp Substrate)

## **Metabolism and Biotransformation**

The metabolic fate of **Perivin** was investigated using in vitro systems (liver microsomes, hepatocytes) and confirmed in in vivo studies with radiolabeled compounds.

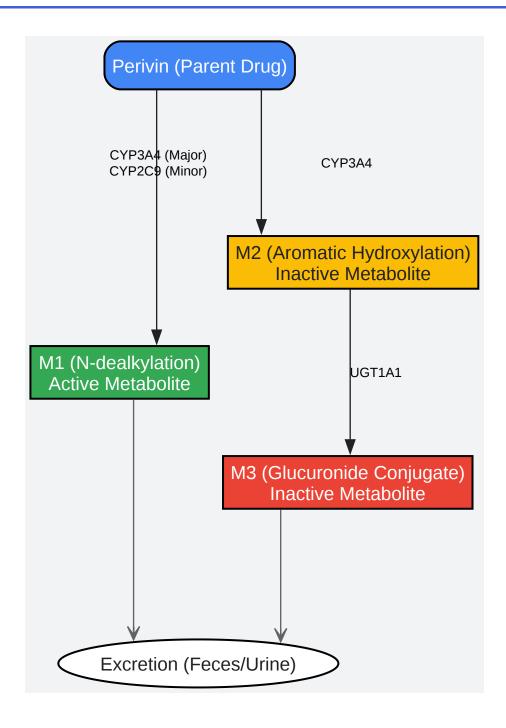
# **Metabolic Pathways**

**Perivin** undergoes two primary Phase I metabolic transformations:

- N-dealkylation: Cleavage of the N-ethylpiperazine moiety, resulting in the primary active metabolite, M1 (desethyl-Perivin).
- Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring system, producing the inactive metabolite, M2.

Minor pathways include glucuronidation (Phase II) of the M2 metabolite.





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Caption: Major metabolic pathways of Perivin.

# Detailed Experimental Protocols In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

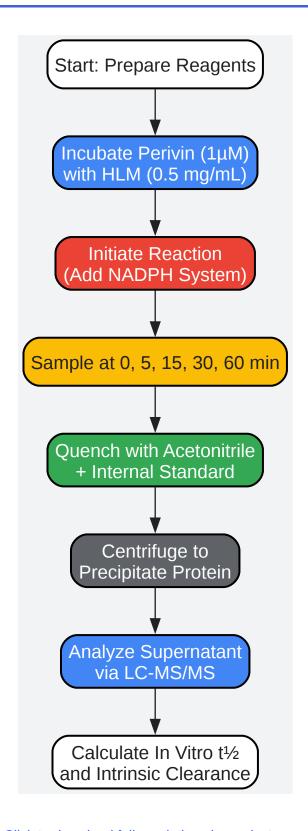
#### Foundational & Exploratory





- Objective: To determine the intrinsic clearance rate of **Perivin**.
- Methodology:
  - A reaction mixture was prepared containing 100 mM potassium phosphate buffer (pH 7.4),
     3.3 mM MgCl<sub>2</sub>, and pooled HLM (0.5 mg/mL).
  - **Perivin** was added to the mixture at a final concentration of 1  $\mu$ M.
  - The reaction was initiated by adding a pre-warmed NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
  - Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and quenched with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  - Samples were centrifuged (14,000 rpm, 10 min, 4°C) to precipitate proteins.
  - The supernatant was analyzed using a validated LC-MS/MS method to quantify the remaining concentration of **Perivin**.
  - The natural logarithm of the percentage of **Perivin** remaining was plotted against time to determine the rate constant (k), and the in vitro half-life (t½) was calculated as 0.693/k.





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Caption: Workflow for HLM metabolic stability assay.

## In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

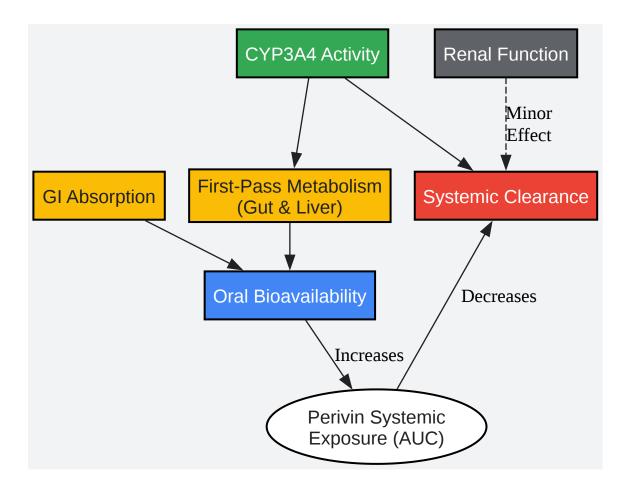


- Objective: To determine the single-dose oral pharmacokinetic profile of **Perivin** in rats.
- Methodology:
  - Male Sprague-Dawley rats (n=5 per group) were fasted overnight prior to dosing.
  - Perivin was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.
  - Blood samples (~150 μL) were collected from the tail vein into K<sub>2</sub>EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  - Plasma was separated by centrifugation (3,000 g, 15 min, 4°C) and stored at -80°C until analysis.
  - Plasma concentrations of **Perivin** were determined using a validated LC-MS/MS method.
  - Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

## **Factors Influencing Perivin Exposure**

The clinical pharmacology program has identified several key factors that can influence the systemic exposure of **Perivin**. Understanding these is critical for safe and effective clinical use.





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Caption: Key determinants of **Perivin** systemic exposure.

#### Conclusion

**Perivin** demonstrates a pharmacokinetic and metabolic profile consistent with a developable oral drug candidate for once-daily dosing. It is well-absorbed, moderately distributed to tissues, and extensively cleared via hepatic metabolism, primarily by CYP3A4. The primary active metabolite, M1, may contribute to the overall pharmacological effect. The well-defined ADME characteristics of **Perivin** provide a solid foundation for its further clinical development and for the management of potential drug-drug interactions.

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